molecular formula C12H12N2O2 B160607 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene CAS No. 34052-90-9

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Cat. No.: B160607
CAS No.: 34052-90-9
M. Wt: 216.24 g/mol
InChI Key: HMOZDINWBHMBSQ-UHFFFAOYSA-N
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Description

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: is an organic compound with the molecular formula C12H12N2O2. It is a heterocyclic compound containing two oxazoline rings attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It’s known that compounds with oxazoline groups can react with various functional groups such as carboxylic acids, anhydrides, amines, epoxides, isocyanates, and phenolic hydroxyl groups . This suggests that 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene may interact with its targets through similar reactions.

Pharmacokinetics

It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Biochemical Analysis

Biochemical Properties

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s oxazoline rings are particularly reactive, allowing it to engage in nucleophilic substitution reactions with biomolecules such as amino acids and peptides . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. The compound’s impact on cellular metabolism is particularly noteworthy, as it can alter the flux of metabolites through various pathways, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that are essential for various biochemical reactions . For instance, the compound can participate in the synthesis and degradation of amino acids, nucleotides, and other metabolites. Its effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key intermediates and end products in metabolic pathways. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles. Its distribution within tissues can also vary, depending on factors such as tissue type and metabolic activity. These transport and distribution patterns are critical for understanding the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene can be synthesized through the reaction of 1,3-diaminobenzene with glyoxal in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the oxazoline rings.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxazoles.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, the compound is used as a cross-linking agent in polymer chemistry. It enhances the mechanical properties and thermal stability of polymers.

Comparison with Similar Compounds

  • 1,2-Bis(4,5-dihydro-2-oxazolyl)benzene
  • 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene
  • 2,2’-Bis(4,5-dihydro-2-oxazolyl)biphenyl

Comparison: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is unique due to the position of the oxazoline rings on the benzene ring. This positioning influences its chemical reactivity and coordination properties. Compared to its isomers, this compound exhibits distinct catalytic and biological activities, making it valuable in specific applications.

Properties

IUPAC Name

2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-9(11-13-4-6-15-11)8-10(3-1)12-14-5-7-16-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZDINWBHMBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885570
Record name Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34052-90-9
Record name 2,2′-(1,3-Phenylene)bis(2-oxazoline)
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Record name Oxazole, 2,2'-(1,3-phenylene)bis(4,5-dihydro-
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Record name Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-
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Record name Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-
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Record name 2,2'-(1,3-phenylene)bis(4,5-dihydro-1,3-oxazole)
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Record name 2,2'-(1,3-phenylene)bis[4,5-dihydro Oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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